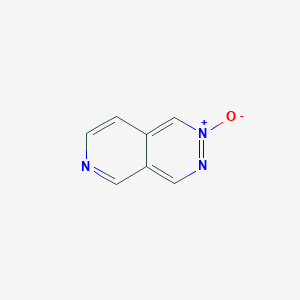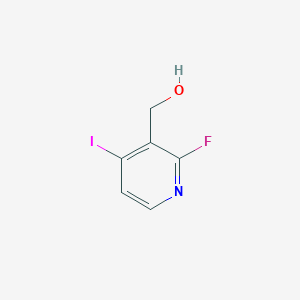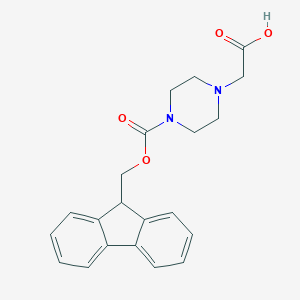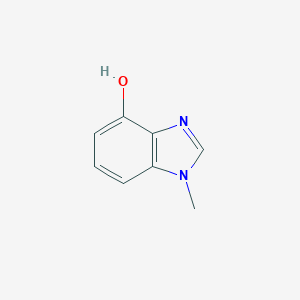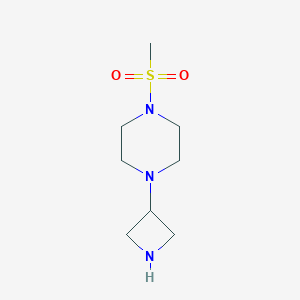
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine, also known as MS-245, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine works by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth and proliferation. By inhibiting PKC, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine prevents cancer cells from growing and dividing, leading to their death. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to be well-tolerated in clinical trials. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have a long half-life, which allows for less frequent dosing. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
実験室実験の利点と制限
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer biology. However, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has some limitations as well. It is not effective against all types of cancer, and its mechanism of action is not fully understood. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine may have off-target effects, which could affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine. One area of research is to further understand its mechanism of action and identify potential biomarkers for predicting response to treatment. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine could be combined with other anticancer drugs to improve its efficacy. Another area of research is to explore the use of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine in other diseases, such as neurodegenerative disorders. Finally, the synthesis of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine could be further optimized to improve yield and purity, making it more suitable for use in clinical trials.
Conclusion:
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is a promising small molecule inhibitor that has shown potential as an anticancer drug. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a treatment for cancer and other diseases.
合成法
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is synthesized using a multi-step process that involves the reaction of piperazine with various reagents to form the intermediate compounds. The final compound is obtained by reacting the intermediate compound with methylsulfonyl chloride and azetidine. The synthesis of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been optimized to improve yield and purity, making it suitable for use in preclinical and clinical studies.
科学的研究の応用
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has also been shown to be effective in reducing tumor growth in animal models. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been studied for its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(azetidin-3-yl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-14(12,13)11-4-2-10(3-5-11)8-6-9-7-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDRMDLRLWNIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)

